molecular formula C12H7Cl2F2NO B14053540 2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine

2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine

Cat. No.: B14053540
M. Wt: 290.09 g/mol
InChI Key: UJTYNMSPTPYKMG-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine is a chemical compound characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine typically involves the metallation of 2-chloropyridine. This process takes advantage of the ortho-directing effect of the halogen, allowing for the chemoselective introduction of substituents at specific positions on the pyridine ring . The reaction conditions often include the use of strong bases and nucleophiles to facilitate the metallation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions could produce various substituted pyridines with different functional groups.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,3-Dichlorophenyl)-4-(difluoromethoxy)pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of dichlorophenyl and difluoromethoxy groups, which confer unique chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H7Cl2F2NO

Molecular Weight

290.09 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)-4-(difluoromethoxy)pyridine

InChI

InChI=1S/C12H7Cl2F2NO/c13-9-3-1-2-8(11(9)14)10-6-7(4-5-17-10)18-12(15)16/h1-6,12H

InChI Key

UJTYNMSPTPYKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2)OC(F)F

Origin of Product

United States

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